

# In Vitro Characterization of AM-8553: A Technical Guide

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## Compound of Interest

Compound Name: AM-8553

Cat. No.: B15583664

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This document provides an in-depth technical overview of the in vitro characterization of **AM-8553**, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. The information presented is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of oncology drug discovery and development.

## Core Compound Properties and Mechanism of Action

**AM-8553** is a piperidinone derivative designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to the N-terminal hydrophobic pocket of MDM2.<sup>[1]</sup> By competitively inhibiting the MDM2-p53 interaction, **AM-8553** effectively liberates p53 from its negative regulator, leading to the reactivation of the p53 tumor suppressor pathway. This restoration of p53 function can induce cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53. The p53-dependent activity of **AM-8553** has been demonstrated in vitro using isogenic HCT-116 cell lines, where the compound showed significantly greater activity in p53 wild-type cells compared to their p53-null counterparts.<sup>[1]</sup>

## Quantitative In Vitro Data

The following tables summarize the key quantitative data reported for **AM-8553** in various in vitro assays.

Table 1: Biochemical Assays - Binding Affinity and Potency

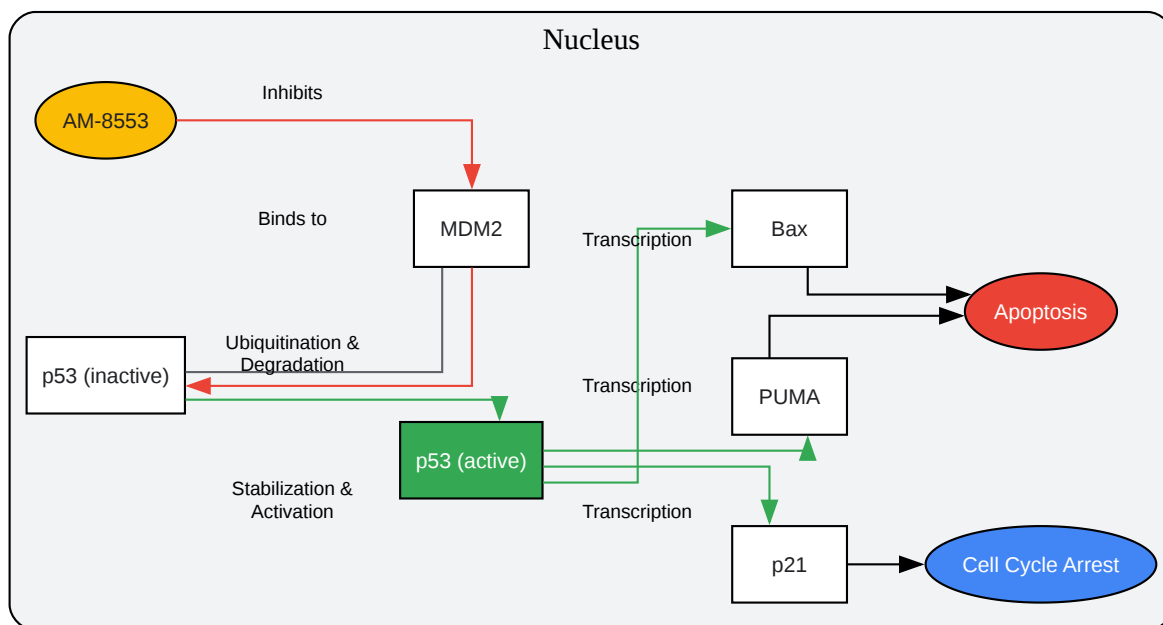
Assay Type	Target	Parameter	Value	Reference
Surface Plasmon Resonance (SPR)	MDM2	K_D_	0.4 nM	<a href="#">[1]</a> <a href="#">[2]</a>
HTRF Binding Assay	MDM2-p53 Interaction	IC_50_	1.1 nM	<a href="#">[3]</a>
Competitive MDM2 Binding Assay	MDM2-p53 Interaction	IC_50_	2.2 nM	<a href="#">[1]</a>

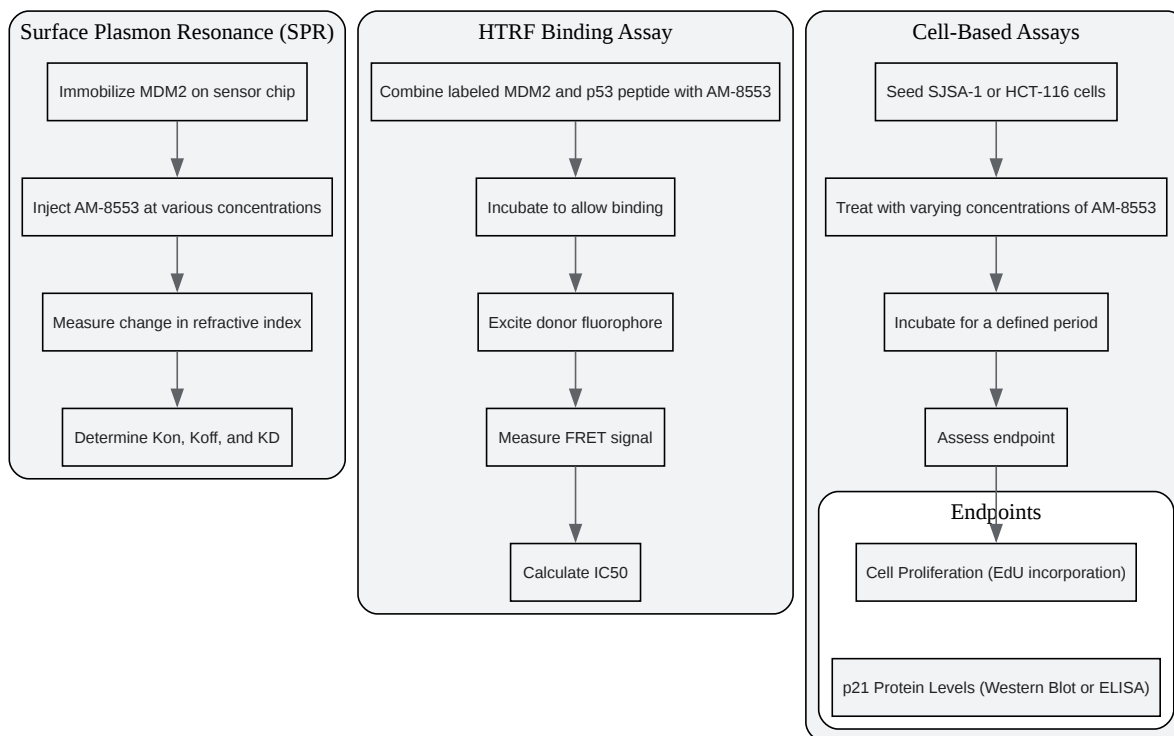
Table 2: Cellular Assays - Potency and Activity

Cell Line	Assay Type	Parameter	Value	Reference
SJSA-1 (Osteosarcoma, p53-wt, MDM2 amplified)	EdU Cell Proliferation	IC <sub>50</sub>	68 nM	
HCT-116 (Colon Carcinoma, p53-wt)	p21 Induction	-	Demonstrated	[1]
HCT-116 (Colon Carcinoma, p53-wt)	Cell Proliferation	-	Demonstrated Inhibition	[1]
HCT-116 (Colon Carcinoma, p53-/-)	p21 Induction	-	No Activity	[1]
HCT-116 (Colon Carcinoma, p53-/-)	Cell Proliferation	-	No Significant Inhibition	[1]

## Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of **AM-8553** and the general workflows of the key in vitro experiments used for its characterization.





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